Liver of sulfur

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

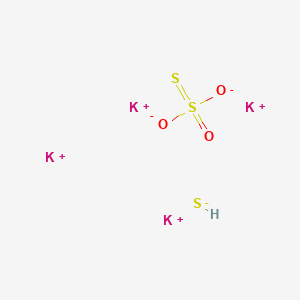

Structure

2D Structure

Properties

Molecular Formula |

HK4O3S3+ |

|---|---|

Molecular Weight |

301.6 g/mol |

IUPAC Name |

tetrapotassium;dioxido-oxo-sulfanylidene-λ6-sulfane;sulfanide |

InChI |

InChI=1S/4K.H2O3S2.H2S/c;;;;1-5(2,3)4;/h;;;;(H2,1,2,3,4);1H2/q4*+1;;/p-3 |

InChI Key |

LBOBJZFANBWPPF-UHFFFAOYSA-K |

Canonical SMILES |

[O-]S(=O)(=S)[O-].[SH-].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Historical and Terminological Perspectives on Potassium Polysulfides

Etymological and Historical Nomenclatures: "Liver of Sulfur" (Hepar Sulphuris), "Theion Hudor", "Dia Sulphuris"

The substance commonly known as "this compound" is a mixture of potassium sulfide (B99878), potassium polysulfide, and potassium thiosulfate (B1220275). wikipedia.org Its historical name, Hepar Sulphuris, is Latin for "this compound," a term coined by chemists of the past to describe the substance's characteristic liver-brown color. boironusa.commobot.orgechemi.com This name reflects its appearance when prepared by fusing sulfur with an alkali carbonate, such as potassium carbonate. mobot.org

Before the standardization of chemical nomenclature, this and similar sulfide mixtures were known by various names. tandfonline.comresearchgate.net In Graeco-Egyptian alchemical texts, a similar preparation was called "Theion Hudor," which translates to "divine water." tandfonline.comwordpress.com This name arose from the similarity between the Greek words for divine (theion) and sulfur (theion), and the substance was often prepared by boiling sulfur and lime with water or other liquids. wordpress.comwordpress.com Another term, "Dia Sulphuris," appears in historical texts and is considered synonymous with Hepar Sulphuris. tandfonline.comresearchgate.netresearchgate.net These early names highlight the substance's perceived mystical properties and its primary elemental component. wordpress.compreterhuman.net

Ancient and Alchemical Utilization of Polysulfides

The use of polysulfide mixtures dates back to the ancient world, where they were employed for both practical and esoteric purposes. tandfonline.comresearchgate.net In ancient Egypt, preparations containing polysulfides, likely formed through a wet method, were documented for medicinal use as early as 1550 BCE in the Papyrus Ebers. tandfonline.com

During the era of Graeco-Egyptian alchemy, polysulfides, particularly "divine water," played a significant role. researchgate.netresearchgate.net Alchemists used these solutions to impart a golden-colored patina to baser metals, a process they viewed as a step toward the transmutation of these metals into gold. researchgate.netgoldschmidt.info Recipes for creating this "sulphur water" are found in early alchemical recipe books, such as the Leyden Papyrus, which details methods for making imitation gold and silver. wordpress.comwordpress.com The process involved heating sulfur with an alkaline substance like lime in a liquid, which would then be used to color metals. wordpress.com Beyond imitation, alchemists also used polysulfides in processes aimed at "killing" metals, which involved corroding them to create substances for medicinal purposes. preterhuman.net In the Middle Ages, a key application of polysulfides was in the purification of sulfur. researchgate.netresearchgate.net This was achieved by reacting raw sulfur with alkali metal carbonates to form polysulfides, which were then decomposed with an acid to precipitate purified sulfur. researchgate.net

Contribution of Polysulfide Research to the Development of Chemical Knowledge (17th-18th Century)

The study of polysulfides, particularly this compound, was instrumental in the evolution of chemical understanding during the 17th and 18th centuries, a period of transition from alchemy to modern chemistry.

In the 18th century, the phlogiston theory was the dominant framework for explaining oxidation-reduction reactions. tandfonline.comresearchgate.net This theory posited the existence of a fire-like element called "phlogiston" that was contained within combustible substances and released during combustion. Transformations involving polysulfides were interpreted through this lens. tandfonline.comresearchgate.net

The reaction of this compound with air was a key phenomenon examined within this framework. tandfonline.com Proponents of the theory, including Joseph Priestley, suggested that phlogiston was a primary component of this compound. tandfonline.com The rapid oxidation of a polysulfide solution when exposed to air was described as the "phlogistication of air by this compound," meaning the air was absorbing phlogiston from the substance. tandfonline.com This interpretation and the reactions of this compound became points of discussion and experimentation in the ongoing debates that eventually led to the theory's decline. tandfonline.comillinois.edu

Perhaps the most significant contribution of polysulfides to chemical science during this period was their application in the study of the atmosphere's composition. tandfonline.com The key property utilized was the fast and quantitative reaction of polysulfide solutions with a specific component of the air. tandfonline.comgoldschmidt.info

Scientists of the 1770s and 1780s, including Joseph Priestley, Carl Wilhelm Scheele, and Henry Cavendish, employed solutions of this compound to absorb this reactive component from a sample of air. tandfonline.comgoldschmidt.info By measuring the decrease in the volume of the air sample after exposure to the polysulfide solution, they were able to precisely quantify the proportion of what we now know as oxygen in the atmosphere. tandfonline.com This experimental application was crucial in the research that led to the discovery and characterization of oxygen, playing a vital role at the end of the phlogiston era and paving the way for the chemical revolution. tandfonline.comgoldschmidt.info

Advanced Synthetic Methodologies for Polysulfides

Conventional and Contemporary Synthetic Routes for Potassium Polysulfides

Conventional methods for producing potassium polysulfides often involve the reaction of potassium hydroxide (B78521) (KOH) or potassium hydrosulfide (B80085) (KSH) with elemental sulfur. epo.orggoogle.com A common approach is the addition of elemental sulfur to a potassium sulfide (B99878) solution. wikipedia.org For instance, potassium pentasulfide (K2S5) can be prepared by reacting potassium hydrosulfide with elemental sulfur, which also produces hydrogen sulfide. wikipedia.org Another method involves reacting potassium hydroxide and elemental sulfur to form a potassium polysulfide mixture, which can then be oxidized to produce potassium thiosulfate (B1220275). google.comgoogle.com The reaction conditions, such as the molar ratios of reactants and temperature, are crucial for obtaining the desired polysulfide formulation. google.comgoogle.com

Contemporary synthetic routes offer more controlled and specific preparations. One such method is the crucible-in-tube technique, a safe, one-step alternative to synthesis in liquid ammonia (B1221849) that avoids the violent reaction between potassium and sulfur. acs.org This technique involves placing elemental potassium at the bottom of a quartz tube and elemental sulfur in a crucible positioned above the potassium. acs.org This setup allows for the controlled synthesis of specific potassium polysulfides like K2S3 and K2S5. acs.org

The synthesis of potassium polysulfides can also be achieved by reacting a hydroxide with one or more hydrosulfide salts to form a sulfide salt, which is then reacted with elemental sulfur. epo.org For example, potassium polysulfide can be prepared from potassium hydrosulfide (KSH), which is first synthesized from potassium hydroxide and hydrogen sulfide. epo.org

It's important to note that the composition of the resulting polysulfide mixture can be complex and may exist in equilibrium in both solid and solution states. rsc.org The specific polysulfides formed, such as K2S3, K2S4, K2S5, and K2S6, have distinct melting points and properties. acs.org

Table 1: Conventional and Contemporary Synthesis of Potassium Polysulfides

| Method | Reactants | Product(s) | Key Features |

| Conventional Reaction | Potassium hydrosulfide (KSH), Elemental sulfur (S8) | Potassium pentasulfide (K2S5), Hydrogen sulfide (H2S) | Idealized equation: 4 KSH + S8 → 2 K2S5 + 2 H2S. wikipedia.org |

| Conventional Reaction | Potassium hydroxide (KOH), Elemental sulfur (S) | Potassium polysulfide mixture | The reaction mixture can be subsequently oxidized to form potassium thiosulfate. google.comgoogle.com |

| Crucible-in-Tube Technique | Elemental potassium (K), Elemental sulfur (S) | Specific potassium polysulfides (e.g., K2S3, K2S5) | Safe, one-step alternative to synthesis in liquid ammonia. acs.org |

| Two-Step Process | 1. Potassium hydroxide (KOH), Hydrogen sulfide (H2S) 2. Potassium hydrosulfide (KSH), Elemental sulfur (S) | Potassium polysulfide | KSH is formed in the first step. epo.org |

Mechanochemical Synthesis Techniques for Sulfur-Containing Compounds

Mechanochemical synthesis, a technique that uses mechanical energy from ball milling to induce chemical reactions, has emerged as a sustainable and efficient method for preparing various sulfur-containing compounds. kuleuven.betandfonline.com This approach can reduce solvent usage, shorten reaction times, and overcome solubility issues. kuleuven.be

While direct mechanochemical synthesis of "liver of sulfur" is not extensively detailed in the provided search results, the principles have been applied to a wide range of sulfur compounds. For instance, ball milling has been used for the solvent-free synthesis of β-sulfenylated carbonyl compounds from thiols and α,β-unsaturated ketones and esters, using potassium carbonate as a catalyst. nih.gov This method has been successful in preparing numerous β-sulfenylated carbonyl compounds in high yields under ambient and solvent-free conditions. nih.gov

Mechanochemistry has also been employed for the synthesis of sulfur(VI) fluorides from stable S(VI) precursors using potassium bifluoride (KHF2) as the fluorine source in a mixer mill under solvent-free conditions. kuleuven.betandfonline.com This environmentally friendly approach offers significant ecological advantages. kuleuven.be Furthermore, the ultrafast mechanochemical synthesis of copper sulfides (CuS and Cu2S) from elemental precursors has been achieved within seconds through ball milling. rsc.org The explosive nature of the solid-state reaction between copper and sulfur is a key factor in this rapid synthesis. rsc.org

The synthesis of sulfur nanoparticles has also been accomplished using mechanochemical methods, for example, from a sodium thiosulfate pentahydrate/succinic acid system. espublisher.com This highlights the versatility of mechanochemistry in producing various forms of sulfur-containing materials.

Table 2: Examples of Mechanochemical Synthesis of Sulfur Compounds

| Product | Precursors | Catalyst/Reagents | Key Features |

| β-Sulfenylated Carbonyl Compounds | Thiols, α,β-Unsaturated ketones/esters | Potassium carbonate | Solvent-free, high yields (>91%), ambient conditions. nih.gov |

| Sulfur(VI) Fluorides | Sulfur(VI) 2-methylimidazoles | Potassium bifluoride (KHF2), Acetic acid | Solvent-free, environmentally benign. kuleuven.betandfonline.com |

| Copper Sulfides (CuS, Cu2S) | Elemental copper, Elemental sulfur | None (mechanically induced) | Ultrafast reaction (seconds), explosive solid-state reaction. rsc.org |

| Sulfur Nanoparticles | Sodium thiosulfate pentahydrate, Succinic acid | None (mechanically induced) | Formation of nanoparticles in a water-soluble matrix. espublisher.com |

Preparation of Sulfur-Containing Metal Complexes

The synthesis of sulfur-containing metal complexes is a significant area of research due to their diverse applications. These complexes are typically prepared by reacting a sulfur-containing ligand with a metal salt. wisdomlib.org

One common method involves the substitution reaction between the sodium salt of a dithiocarbamate (B8719985) ligand and a transition metal salt solution. wisdomlib.org For example, complexes of manganese(II), nickel(II), copper(II), and iron(III) have been prepared using this approach with varying stoichiometries. wisdomlib.org The reaction often involves refluxing the metal salt and the ligand in a solvent like dimethylformamide (DMF) to facilitate complex formation. wisdomlib.org

Another approach is the "one-pot" synthesis method, where sulfur-containing ligands like bis(phenylacetyl) disulfide and 3,3-diaminodiphenyl sulfone are reacted with metal salts such as Cu(NO3)2·3H2O, Ni(NO3)2·6H2O, and ZnCl2 under heating to form novel metal complexes. mdpi.comresearchgate.netscilit.com

The synthesis of thioantimonates and thiostannates represents a specific class of sulfur-containing metal complexes. For instance, potassium thioantimonate (K2Sb4S7·2H2O) can be synthesized for applications in ion exchange. researchgate.net Similarly, potassium thiostannates like K4SnS4 can be prepared by combining K2S and SnS2 in water. acs.orgnih.gov The synthesis of more complex quaternary thioantimonates(III), such as BaAgSbS3, can be achieved through a hydrazine-hydrothermal method at low temperatures. acs.org

Fusion reactions are also employed for the synthesis of certain sulfur-containing metal complexes. For example, single crystals of K2Mn3S4 have been prepared by fusing potassium carbonate with manganese in a stream of hydrogen sulfide at high temperatures (900 °C). researchgate.net

Table 3: Synthesis of Sulfur-Containing Metal Complexes

| Complex Type | Ligand/Sulfur Source | Metal Salt | Synthetic Method |

| Transition Metal Dithiocarbamates | Piperdine dithiocarbamate (sodium salt) | Mn(II), Ni(II), Cu(II), Fe(III) salts | Substitution reaction in DMF, reflux. wisdomlib.org |

| Mononuclear Complexes | Bis(phenylacetyl) disulfide, 3,3-diaminodiphenyl sulfone | Cu(NO3)2·3H2O, Ni(NO3)2·6H2O, ZnCl2 | One-pot synthesis under heating. mdpi.comresearchgate.netscilit.com |

| Potassium Thiostannate (K4SnS4) | Potassium sulfide (K2S) | Tin disulfide (SnS2) | Combination in water. acs.orgnih.gov |

| Quaternary Thioantimonate (BaAgSbS3) | Not specified | Barium, Silver, Antimony salts | Hydrazine-hydrothermal method. acs.org |

| Potassium Manganese Sulfide (K2Mn3S4) | Hydrogen sulfide (H2S) | Potassium carbonate, Manganese | Fusion reaction at 900 °C. researchgate.net |

Mechanistic Investigations of Polysulfide Reactivity

Fundamental Redox Chemistry of Polysulfide Anions

The redox chemistry of polysulfide anions (Sₓ²⁻) is complex, involving a series of multi-electron transfer steps, disproportionation, and dissociation equilibria. acs.org These species can be both oxidized and reduced, acting as redox-active motifs in numerous chemical systems.

S₈ + 2e⁻ ↔ S₈²⁻ Sₓ²⁻ + 2e⁻ ↔ Sₓ₋₁²⁻ + S²⁻

Polysulfide anions also exhibit potent photoredox properties. For instance, tetrasulfide dianions (S₄²⁻) can be excited by visible light, transforming them into powerful single-electron-transfer (SET) reductants. acs.org This photoexcited state is capable of reducing aryl halides with reduction potentials as low as -2.4 V vs. SCE, initiating radical-based cross-coupling reactions. acs.org The catalytic cycle involves interplay between different polysulfide redox couples, such as S₄•⁻/S₄²⁻ and S₃•⁻/S₃²⁻. acs.org

The redox potentials of these species are highly dependent on the solvent and the nature of the counter-ion (e.g., Li⁺, K⁺, Mg²⁺). acs.orgnih.gov Lewis acidic metal cations can interact with the sulfur atoms, shifting the reduction potentials and influencing the equilibrium distribution of polysulfide species in solution. nih.gov

Table 1: Key Redox Processes Involving Polysulfide Anions

| Redox Process | Context | Description |

| S₈ → Li₂Sₓ (x=4-8) | Li-S Battery Discharge | Initial reduction of solid sulfur to soluble long-chain polysulfides. nih.gov |

| Li₂Sₓ → Li₂S₂/Li₂S | Li-S Battery Discharge | Reduction of long-chain polysulfides to short-chain and solid sulfide (B99878) products. nih.gov |

| S₄²⁻ → *[S₄²⁻] | Photoredox Catalysis | Photoexcitation of the tetrasulfide dianion to a strongly reducing excited state. acs.org |

| S₄•⁻ + e⁻ ↔ S₄²⁻ | Photoredox Catalysis | Redox couple involved in regenerating the photocatalyst. acs.org |

| S₃•⁻ + e⁻ ↔ S₃²⁻ | Photoredox Catalysis | A persistent radical anion redox couple participating in the catalytic cycle. acs.org |

Reaction Kinetics and Intermediates in Polysulfide Systems

The kinetics of polysulfide reactions are often sluggish, which presents a significant challenge in applications like Li-S batteries, leading to large polarization and poor rate performance. nih.govpolyu.edu.hk The conversion of soluble polysulfides to insoluble products (e.g., Li₂S) is particularly slow and often represents a rate-limiting step. nih.govacs.org

Kinetic studies on the chemical oxidation of aqueous polysulfide solutions show that the rate of oxygen consumption can be described by the empirical relation d[O₂]/dt = -k[Sₓ²⁻][O₂]⁰.⁵⁹. researchgate.net The reaction rate constant is dependent on pH, peaking around pH 10. researchgate.net Below pH 9, the primary products are thiosulfate (B1220275) and elemental sulfur, whereas at higher pH, further conversion to thiosulfate and sulfide occurs due to the instability of the initially formed sulfur. researchgate.net

A variety of intermediates are involved in polysulfide reactions. These include the polysulfide dianions of varying chain lengths (Sₓ²⁻, where x typically ranges from 2 to 8) and short-lived polysulfide radical anions (Sₙ•⁻, such as the well-known blue S₃•⁻). acs.orgmdpi.com These radical anions are pivotal intermediates in the sulfur-sulfide redox cycle and are often invoked in the mechanisms of Li-S batteries and geochemical processes. mdpi.com However, their high reactivity and instability make them difficult to probe experimentally, necessitating the use of computational methods and specialized spectroscopic techniques for their characterization. researchgate.netmdpi.com

The development of electrocatalysts is a key strategy to accelerate the slow kinetics of polysulfide conversion. nih.gov Materials such as N,S-co-doped carbon aerogels, metal-organic frameworks (MOFs), and single-atom catalysts have been shown to significantly lower the activation energy for polysulfide redox reactions. nih.govnih.gov Operando studies have revealed that in the presence of a cobalt single-atom catalyst, the kinetics of sulfur reduction and polysulfide oxidation shift from first-order to zero-order, indicating a catalysis-driven pathway. nih.gov

Computational and Theoretical Modeling of Polysulfide Reaction Pathways

Due to the inherent instability and complex equilibria of polysulfide intermediates, computational modeling has become an indispensable tool for elucidating their reaction mechanisms. researchgate.netchemrxiv.org Theoretical approaches provide a detailed picture of reaction pathways, transition states, and the electronic properties of these fleeting species.

While less commonly cited in the specific context of liver of sulfur compared to pure DFT methods, QM/MM simulations offer a powerful approach for studying reactions in complex environments. This method treats the electronically active region of a system (e.g., the reacting polysulfide anions) with high-level quantum mechanics, while the surrounding environment (e.g., solvent molecules or a solid electrode surface) is described using more computationally efficient molecular mechanics. This dual approach allows for the modeling of large, realistic systems without prohibitive computational cost. For polysulfide systems, QM/MM simulations could be used to investigate the explicit role of solvent shells on reaction barriers or the interaction of polysulfides with extended electrode surfaces, providing insights that are complementary to those from continuum solvation models often used with DFT.

Density Functional Theory (DFT) is the most widely used computational method for investigating polysulfide reactivity. researchgate.netresearchgate.netmdpi.com DFT calculations have been employed to:

Determine Geometries: Establish the preferred structures and geometries of various polysulfide anions (Sₙ²⁻) and radical anions (Sₙ•⁻) in different media. mdpi.com

Elucidate Reaction Mechanisms: Map out the complete reaction pathways for processes like the reaction of sulfur with nucleophiles (e.g., cyanide, phosphines), revealing that unimolecular decomposition pathways often have the lowest activation barriers for many polysulfide intermediates. researchgate.netchemrxiv.org

Calculate Reaction Energies: Predict the thermodynamics of polysulfide reduction and bond cleavage reactions, showing how factors like the solvent's donor number and dielectric constant affect the stability of intermediates. mdpi.comarxiv.org

Identify Rate-Limiting Steps: Analyze the Gibbs free energy profile of the entire sulfur reduction process to identify kinetic bottlenecks, such as the conversion of Li₂S₂ to Li₂S. acs.org

Benchmark Functionals: Assess the accuracy of various DFT functionals for describing polysulfide systems. Studies have shown that hybrid functionals like M06-2X, ωB97X-D, and B3LYP-D3(BJ) are well-suited for calculating the reaction and activation energies of polysulfide reactions. chemrxiv.org

Table 2: Representative DFT Functionals Used in Polysulfide Reactivity Studies

| DFT Functional | Type | Application | Findings/Performance |

| ωB97X-D | Range-separated hybrid | Mechanism elucidation | Provides a comprehensive picture of reaction pathways for S₈ and polysulfides with nucleophiles. researchgate.netchemrxiv.org |

| M06-2X | Hybrid meta-GGA | Benchmarking | Among the most accurate for calculating both reaction energies and activation energies. chemrxiv.org |

| B3LYP-D3(BJ) | Hybrid | Benchmarking | Performs best for calculating reaction energies, with low error compared to high-level methods. chemrxiv.org |

| MN15 | Hybrid meta-GGA | Benchmarking | Shows high accuracy for calculating activation energies in polysulfide reactions. chemrxiv.org |

| PBE0 | Hybrid | Adsorption studies | Used to calculate adsorption energies and analyze charge transfer between polysulfides and catalyst surfaces. arxiv.org |

Computational methods are also used to analyze the electronic structure of polysulfides to understand their reactivity. mdpi.com Analysis of the density of states (DOS) can reveal the contribution of different atomic orbitals to the frontier molecular orbitals, which govern redox behavior and chemical interactions. nih.gov For example, in catalyst-polysulfide systems, the hybridization between catalyst d-orbitals and sulfur p-orbitals can facilitate electron exchange and lower reaction activation energies. nih.gov

Furthermore, calculations of electronic excitations using methods like Time-Dependent DFT (TD-DFT) can predict the UV-visible absorption spectra of polysulfide species. This is crucial for identifying chromophoric radical anions like S₂•⁻ (yellow) and S₃•⁻ (blue) and for understanding the photoredox capabilities of species like S₄²⁻. acs.orgmdpi.com These calculations help correlate the observed spectroscopic features with specific electronic transitions, providing definitive identification of transient species. mdpi.com

Density Functional Theory (DFT) Applications

Sulfur Atom Transfer Reactions

Polysulfides readily engage in sulfur atom transfer reactions, where one or more sulfur atoms are transferred to a nucleophile or another substrate. nsf.govrsc.org This reactivity is fundamental to their role in organic synthesis and various biological processes. nsf.gov

A key example is the reaction with thiols (RSH), where polysulfides can transfer their "sulfane sulfur" atoms to form persulfides (RSSH) and higher-order polysulfides. nsf.gov These reactions are often part of a complex equilibrium network involving thiols, persulfides, disulfides, and hydrogen sulfide. nsf.gov

In the context of catalysis, titanocene (B72419) pentasulfide (Cp₂TiS₅) is a well-known reagent that acts as a dianion surrogate to transfer a five-sulfur atom chain to various electrophiles, such as sulfenyl chlorides (RSCl). rsc.org Kinetic studies of these reactions show they proceed rapidly, often on a timescale of milliseconds to minutes, via sequential S-S bond-forming steps. rsc.org The mechanism can involve nucleophilic attack by the titanocene complex on the electrophile or, alternatively, an initial attack by the electrophile's chlorine atom on the titanium center. rsc.org

More recently, electrolyte-soluble additives like (oxo)thiomolybdates have been shown to mitigate the polysulfide shuttle effect in batteries through a neutral sulfur-atom transfer process. rsc.org These additives undergo spontaneous nucleophilic reactions with long-chain polysulfides, breaking them down into shorter-chain species and forming higher S/Mo ratio complexes in the process. rsc.org

Applications of Polysulfides in Advanced Materials Science

Electrochemical Energy Storage Systems

Role of Potassium Polysulfides in Potassium-Sulfur (K-S) Batteries

Potassium-sulfur (K-S) batteries are an emerging energy storage technology valued for the high natural abundance and low cost of both potassium and sulfur. electropages.com These batteries operate on the reversible electrochemical conversion of sulfur at the cathode. During the discharge process, sulfur is reduced in a series of steps, forming various potassium polysulfide (K₂Sₙ, where n ranges from 1 to 8) intermediates. uts.edu.aumdpi.com Unlike the intermediates in lithium-sulfur systems, potassium polysulfides are noted to be relatively stable. mdpi.com

However, the practical application of K-S batteries is hindered by several challenges related to polysulfide behavior. Key issues include the sluggish kinetics of polysulfide conversion and low sulfur utilization, which prevent the batteries from reaching their high theoretical energy density of 1023 Wh kg⁻¹. electropages.comresearchgate.net The dissolution of long-chain polysulfides (K₂Sₙ, n ≥ 5) into the electrolyte can also lead to active material loss and a phenomenon similar to the shuttle effect seen in Li-S batteries, damaging the electrodes and causing capacity fade. mdpi.com

To improve the performance of K-S batteries, research has focused on accelerating the slow conversion of potassium polysulfides. A primary strategy is the use of electrocatalysts to lower the energy barriers for these reactions.

Catalyst Integration: Introducing catalysts into the cathode structure can significantly enhance the kinetics of polysulfide transformation. For instance, a composite of tungsten single atoms and tungsten carbide has been shown to facilitate the efficient breakdown of long-chain potassium polysulfides into shorter-chain species and promote their rapid migration from the catalytic sites. electropages.com Similarly, single-atom catalysts like cobalt anchored on graphdiyne (Co-GDY) and copper single atoms (Cu-N₄) have been effective in promoting the rapid conversion of polysulfides. nih.gov

Molecular Clipping: An innovative approach involves modifying the initial sulfur source. One study employed a "molecular clip" strategy, using lithium ions to break down the standard eight-membered sulfur ring (cyclo-S₈) into more reactive, chain-like S₆²⁻ molecules. nih.gov This pre-activation of sulfur lowers the reaction barrier and facilitates the subsequent transformation of potassium polysulfides during battery operation, leading to a high reversible capacity of 894.8 mAh g⁻¹ at a 0.5 C rate. nih.govnih.gov

Engineering the cathode's structure is critical for physically and chemically confining polysulfides, thereby preventing their detrimental migration.

Porous Carbon Hosts: Materials with high surface area and porous structures, such as ordered mesoporous carbon (CMK-3) and carbon nanotubes (CNTs), are used to trap polysulfides within the cathode. mdpi.comresearchgate.net These conductive frameworks also improve electron transport to the insulating sulfur and accommodate the volume changes that occur during charge and discharge cycles. researchgate.net Free-standing films made from CNTs and sulfur create a conductive network with microchannels that facilitate faster reaction kinetics. researchgate.net

Separator Coatings: Modifying the separator, which sits (B43327) between the cathode and anode, provides another line of defense. A coating of single-walled carbon nanotubes (SWCNTs) on a standard Celgard separator can act as an effective barrier, trapping soluble potassium polysulfides and mitigating the shuttle effect. mdpi.comosti.gov

Advanced Composite Materials: Researchers are exploring novel composite materials for the cathode. For example, a cathode fabricated from MoS₂, silicon carbide (SiC), and sulfur leverages the chemical stability and corrosion resistance of SiC to prevent the dissolution of active materials and reduce side reactions with polysulfides. rsc.org

The following table summarizes the performance of different cathode strategies in K-S batteries.

| Cathode Strategy | Key Feature | Reported Performance | Reference(s) |

| Molecular Clip (S₆²⁻) | Replaces cyclo-S₈ with more reactive chain-like sulfur. | 894.8 mAh g⁻¹ at 0.5 C; stable for 1000 cycles. | nih.gov, nih.gov |

| Microporous Carbon Host | Confines small-molecule sulfur, eliminating soluble polysulfides. | 1198.3 mAh g⁻¹ reversible capacity. | researchgate.net |

| Polysulfide Catholyte | Uses dissolved K₂Sₓ as the active material. | ~400 mAh g⁻¹ at 0.1 C. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Strategies for Enhanced Polysulfide Conversion and Utilization

Dissolution of Intermediate Lithium Polysulfides in Lithium-Sulfur (Li-S) Batteries

In lithium-sulfur (Li-S) batteries, which boast a very high theoretical energy density of 2600 Wh kg⁻¹, the dissolution of intermediate lithium polysulfides (Li₂Sₙ, where n=4-8) is a primary cause of performance degradation. researchgate.netstackexchange.com This issue, known as the "polysulfide shuttle effect," involves several steps:

During discharge, solid sulfur at the cathode is converted into long-chain polysulfides (e.g., Li₂S₈, Li₂S₆) which are highly soluble in the organic electrolytes typically used. stackexchange.comescholarship.org

These soluble polysulfides diffuse from the cathode into the electrolyte. iolitec.de

They migrate across the separator to the lithium metal anode. mdpi.com

At the anode, they are chemically reduced to lower-order, insoluble polysulfides (Li₂S₂, Li₂S), which deposit on the anode surface. researchgate.netiolitec.de

These lower-order sulfides can then diffuse back to the cathode to be re-oxidized, creating a parasitic "shuttle" that continuously consumes the active material. stackexchange.com

This shuttle effect leads to a severe and rapid loss of active material, corrosion of the lithium anode, low coulombic efficiency, and a short cycle life for the battery. researchgate.netiolitec.de Mitigating this effect is a central focus of Li-S battery research, with strategies including the development of novel electrolytes, protective anode layers, and functional separators designed to block polysulfide migration. escholarship.orgmdpi.com

Polymer Chemistry and Sulfur-Rich Materials

Elemental sulfur is an abundant and low-cost industrial byproduct. acs.org Recent innovations in polymer chemistry have focused on utilizing this sulfur as a feedstock for creating novel polymers with high sulfur content (50-90% by mass). acs.orgrsc.org These materials possess unique optical, electrochemical, and recyclable properties.

Inverse Vulcanization for Sulfur Polymer Synthesis

A key process for creating these materials is inverse vulcanization . acs.orgrsc.org Traditional vulcanization involves crosslinking long organic polymer chains with a small amount of sulfur. In contrast, inverse vulcanization uses elemental sulfur as the monomer, which is then crosslinked by a small amount of an organic comonomer. rsc.org

The process typically involves heating elemental sulfur above its melting point (115.2 °C) and floor temperature (159 °C), at which point the S₈ rings open to form polymeric sulfur diradical chains. nih.gov An unsaturated organic comonomer, such as a diene, is then added to react with and stabilize these sulfur chains, preventing them from depolymerizing back to S₈ upon cooling. rsc.orgnih.gov

This solvent-free method is versatile, allowing for the use of a wide variety of organic comonomers to produce polymers with a broad range of tunable properties. rsc.org Research has shown that the mechanical properties of these sulfur polymers, which have historically been either too brittle or too weak, can be significantly enhanced. acs.org By using a two-step polymerization process or by combining different crosslinking chemistries (e.g., urethane (B1682113) linkages alongside sulfur-alkene reactions), it is possible to create sulfur polymers with improved strength, stretchability, and even shape-memory or vitrimer-like (reprocessable) behavior. acs.orgnih.gov

The table below details different comonomers used in inverse vulcanization and the resulting polymer properties.

| Comonomer(s) | Sulfur Content (wt%) | Key Polymer Property | Application Area | Reference(s) |

| 1,3-Diisopropenylbenzene (DIB) | 10-90% | Tunable physical properties | General purpose | rsc.org |

| Span 80 / Isocyanate | >50% | Shape memory, reprocessable (vitrimer) | Advanced materials | nih.gov |

| Span 80 / BADGE | >50% | High strength and high elongation | Flexible materials | acs.org |

| Epoxy compounds | >55% | High glass transition temperature (T_g > 197 °C) | High-performance resins | rsc.org |

This table is interactive. Click on the headers to sort the data.

Fabrication of Functional Sulfur-Based Copolymers and Composites

The integration of polysulfides, such as those found in the chemical mixture known as liver of sulfur, into polymer matrices has paved the way for the development of advanced functional materials. These sulfur-based copolymers and composites exhibit unique properties that make them suitable for a range of high-performance applications. The fabrication process often involves the reaction of elemental sulfur with unsaturated organic molecules, a method known as inverse vulcanization, or the copolymerization of sulfur with various monomers.

One significant area of application for these materials is in energy storage, particularly in lithium-sulfur (Li-S) batteries. aip.org The insulating nature of elemental sulfur and the dissolution of intermediate lithium polysulfides during cycling are major challenges in the development of high-performance Li-S batteries. aip.orgmdpi.com To address these issues, researchers have focused on creating sulfur-containing composites that enhance electrical conductivity and immobilize polysulfides. aip.org

For instance, the anionic copolymerization of styrene (B11656) sulfide (B99878) with elemental sulfur (S8) using potassium thiophenolate as an initiator has been demonstrated. mdpi.com This process allows for the incorporation of multiple sulfur atoms into the polymer backbone, creating polysulfides with varying sulfur ranks. mdpi.com The properties of the resulting copolymers are influenced by the initial monomer ratio and copolymerization time. mdpi.com

Another approach involves the use of bio-based oils, such as cottonseed oil, to create polysulfide composites through inverse vulcanization. mdpi.commdpi.com These bio-based polysulfide composites offer a sustainable alternative for developing functional materials. The density and mechanical properties of these composites can be tuned by incorporating bio-based fillers like elm and cattail, or by using derivatives of the oil itself. mdpi.commdpi.com

The development of sulfur-linked polymers as cathode materials in potassium-sulfur (K-S) batteries is also a promising area of research. ucl.ac.uk By covalently bonding sulfur within a polymer structure, the dissolution of potassium polysulfides can be significantly mitigated, leading to improved battery performance. ucl.ac.uk

The following table summarizes key research findings on the fabrication of functional sulfur-based copolymers and composites:

| Fabrication Method | Reactants | Key Findings | Potential Applications |

| Anionic Copolymerization | Styrene sulfide, Elemental sulfur (S8), Potassium thiophenolate (initiator) | Successful synthesis of copolymers with varying sulfur content; thermal and structural properties dependent on monomer ratio. mdpi.com | Advanced polymers, materials with tunable properties. |

| Inverse Vulcanization | Sulfur, Cottonseed oil, Bio-fillers (elm, cattail) | Production of density-adjustable, bio-based polysulfide composites; fillers influence morphology without altering chemical structure. mdpi.com | Sustainable materials, functional additives. mdpi.com |

| Inverse Vulcanization | Sulfur, Cottonseed oil and its derivatives (fatty acids, sodium soap) | Creation of polysulfide-derived polymers with controllable density and mechanical strength; excellent reprocessability and recyclability. mdpi.com | Bio-based functional supplementary additives. mdpi.com |

| Polymerization | Sulfur, Tetra(allyloxy)-1,4-benzoquinone | Synthesis of sulfur-linked polymers that firmly anchor polysulfides through chemical bonds. ucl.ac.uk | High-performance cathodes for potassium-sulfur batteries. ucl.ac.uk |

Corrosion Protection Coatings

Polysulfides, including the mixture known as this compound (potassium polysulfides), have long been utilized to create protective and decorative patinas on various metals. copper.orgganoksin.com This traditional application has been adapted and refined for modern corrosion protection coatings in various industries. The protective mechanism involves the formation of a metal sulfide layer on the substrate's surface, which acts as a barrier against corrosive agents. copper.org

Historically, this compound, a crude mixture of potassium polysulfides and thiosulfate (B1220275), was a primary agent for producing brown to black finishes on copper and its alloys. copper.org While modern formulations often use concentrated solutions of polysulfides sold under various trade names, the fundamental chemistry remains the same. copper.org The application of a dilute sulfide solution results in a more adherent and durable protective film compared to concentrated solutions, which can form brittle and non-adherent coatings. copper.org

Research has demonstrated the effectiveness of potassium polysulfide-based compositions for the long-term protection of building materials such as concrete. nanobuild.ru When applied to porous surfaces, a solution of potassium polysulfide forms a coating of nanosized sulfur particles within the pores. nanobuild.ruresearchgate.net This hydrophobic layer significantly reduces water absorption, thereby protecting the material from weathering and aggressive environments. nanobuild.ruresearchgate.net Studies have shown that treatment with a potassium polysulfide solution can decrease the water absorption of concrete by a factor of two to three. nanobuild.ruresearchgate.net

In the oil and gas industry, polysulfides are employed to inhibit corrosion in pipelines exposed to corrosive materials like hydrogen sulfide, carbon dioxide, and sodium chloride. google.com A method has been developed where a polysulfide, which can be potassium polysulfide, reacts with ferrous iron in the fluid to form a protective, amorphous iron disulfide film on the pipe's interior. google.com This film is continuously replenished as it is worn away by the flowing fluid, establishing an equilibrium that provides ongoing corrosion protection. google.com

Furthermore, epoxy-terminated polysulfides are used to formulate high-performance, heavy-duty adhesives and coatings. nouryon.com These materials offer excellent primerless adhesion to a variety of surfaces, including steel and aluminum, and provide high impact resistance, chemical resistance, and effective corrosion protection. nouryon.com

The table below details research findings on the application of polysulfides in corrosion protection:

| Application Area | Polysulfide Type | Mechanism of Protection | Key Research Findings |

| Metal Finishing | Potassium Polysulfide (this compound) | Formation of a metal sulfide conversion coating on the surface. copper.org | Produces brown to black protective patinas on copper and its alloys; dilute solutions create more adherent films. copper.org |

| Building Materials (Concrete) | Potassium Polysulfide | Formation of a hydrophobic, nanosized sulfur coating within the material's pores. nanobuild.ruresearchgate.net | Reduces water absorption by 2-3 times, increasing durability and resistance to weathering. nanobuild.ruresearchgate.net |

| Oil Field Piping | Potassium Polysulfide or Ammonium Polysulfide | In-situ formation of a precipitated, amorphous iron disulfide film. google.com | Provides continuous corrosion inhibition in environments with hydrogen sulfide, carbon dioxide, and sodium chloride. google.com |

| Heavy-Duty Coatings | Epoxy-Terminated Polysulfides | Formation of a flexible, chemically resistant coating with strong adhesion. nouryon.com | Offers excellent primerless adhesion to metals and provides high impact and chemical resistance. nouryon.com |

Polysulfides in Art Conservation and Cultural Heritage Science

Chemical Mechanisms of Metal Patination

The process of patination involves the chemical alteration of a metal's surface to form a thin layer of corrosion products. corrosionpedia.com This can occur naturally over long periods due to atmospheric exposure or can be induced artificially using chemical treatments. mdpi.com

The application of a liver of sulfur solution to silver, copper, and bronze initiates a chemical reaction that results in the formation of a metal sulfide (B99878) layer. ganoksin.com This process is often referred to as "oxidizing," although it is the sulfur that reacts with the metal surface, not oxygen. ganoksin.com

On Silver: When applied to silver, particularly in a hot solution, this compound rapidly forms a dark patina. wikipedia.org The sulfur compounds in the solution react with the silver to create silver sulfide (Ag₂S), which is black. conservation-wiki.com The process can be controlled to produce a range of colors, from gold and purple to black, by varying the solution's concentration and temperature. kernowcraft.com

On Copper and Copper Alloys (Bronze): this compound is also effective in patinating copper and its alloys, such as bronze. kernowcraft.com The reaction forms a layer of copper sulfide on the surface. corrosionpedia.com The resulting patina on copper can range from brown to black. australwright.com.au For bronze, which is primarily a copper-tin alloy, the reaction is similar, leading to the formation of a dark, antique-looking surface. kernowcraft.comganoksin.com The process often involves applying a polysulfide solution to the metal surface. australwright.com.au The corrosive behavior of polysulfides towards copper-based alloys increases with the length of the polysulfide chain. cambridge.org This is attributed to a decrease in the S-S bond dissociation energy in longer chains, leading to the formation of reactive thiyl radicals that attack the copper surface. cambridge.org

The table below summarizes the primary chemical reactions involved in the formation of sulfide patinas on these metals.

| Metal | Patinating Agent | Primary Patina Compound |

| Silver | This compound (Potassium Polysulfides) | Silver Sulfide (Ag₂S) |

| Copper | This compound (Potassium Polysulfides) | Copper Sulfide (CuS, Cu₂S) |

| Bronze | This compound (Potassium Polysulfides) | Copper Sulfide (CuS, Cu₂S) |

The interaction of polysulfides extends beyond simple metal surfaces to the complex materials found in artworks, including various copper alloys and pigments. The composition of the alloy can significantly influence the characteristics of the resulting patina. plos.org For instance, the presence of elements like tin, zinc, and lead in bronze can affect the rate and nature of the patina formation. acs.org

Polysulfides can also interact with certain pigments. For example, lead white (lead carbonate), a pigment historically used in paintings, is known to be unstable in the presence of sulfides. ateliertekin.com It can darken over time due to the formation of lead sulfide (PbS), altering the appearance of the artwork. ateliertekin.com This reactivity underscores the importance of understanding the material composition of an artwork before any conservation treatment involving sulfur-based compounds is considered.

Formation of Metal Sulfide Patinas on Silver, Copper, and Bronze

Analytical Studies of Artistic and Historical Patinas

To properly conserve and restore artworks, a thorough understanding of their material composition is essential. researchgate.net Advanced analytical techniques are employed to study both naturally formed and artificially created patinas.

A variety of sophisticated analytical methods are used to characterize the composition and structure of patinas. plos.orgnih.gov These techniques provide detailed information about the elemental and molecular makeup of the patina layers.

Some of the key techniques include:

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): This method reveals the microstructure and elemental composition of the patina. plos.orgpreservationcraft.com

X-ray Diffraction (XRD): XRD is used to identify the specific crystalline phases of the corrosion products within the patina, such as different types of copper sulfides or oxides. plos.org

Raman Spectroscopy: This technique provides information about the molecular vibrations within the patina, helping to identify specific compounds. plos.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the chemical states of the elements present in the patina. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify organic and inorganic compounds based on their absorption of infrared light. mdpi.com

The following table outlines the application of these techniques in the analysis of patinas.

| Analytical Technique | Information Obtained |

| SEM-EDS | Microstructure and elemental composition |

| XRD | Crystalline phases of corrosion products |

| Raman Spectroscopy | Molecular identification of compounds |

| XPS | Surface chemical states of elements |

| FTIR | Identification of organic and inorganic compounds |

The long-term stability of both natural and artificial patinas is a critical concern in art conservation. mdpi.comdntb.gov.ua Patinas can change over time due to interactions with the environment, particularly with atmospheric pollutants like sulfur dioxide. mdpi.comnorthernlightstudio.com These changes can lead to discoloration or physical degradation of the patina layer. For instance, some artificial patinas have been found to offer low protection to the underlying metal and can be prone to corrosion. researchgate.netdntb.gov.ua Studies have shown that the stability of a patina can be influenced by its composition and the environment to which it is exposed. For example, brochantite, a form of copper sulfate (B86663), is a particularly stable component of natural green patinas on copper and bronze. mdpi.com

Identification of Patina Composition using Advanced Techniques

Development and Characterization of Artificial Patina Formulations

The creation of stable and aesthetically appropriate artificial patinas is an important area of research in art conservation. researchgate.netmdpi.com This involves developing and testing new formulations and methods for patination.

Researchers work to create laboratory patinas that closely mimic the appearance and properties of natural corrosion layers. researchgate.net These laboratory-produced patinas serve as valuable models for studying degradation mechanisms and for testing conservation treatments. researchgate.net The development of these formulations often involves adjusting chemical compositions and application techniques to achieve desired colors and textures. mdpi.com For example, different shades of brown on bronze can be achieved by varying the concentration and number of applications of sulfide solutions. australwright.com.au The characterization of these artificial patinas using the analytical techniques mentioned in section 6.2.1 is crucial to ensure their suitability for use in conservation. researchgate.netmdpi.com

Controlled Chemical Patination Processes

In the fields of art conservation and cultural heritage, the ability to replicate or restore the surface appearance of metal objects is a critical skill. Controlled chemical patination is the deliberate creation of a thin corrosion layer, or patina, on a metal's surface to achieve a specific aesthetic effect or to match an existing historical finish. One of the most traditional and widely used chemical agents for this purpose is this compound. claytlennoxart.comelectroformingartist.com This substance, a complex mixture of potassium sulfides, is employed to create a range of patinas on metals such as silver, copper, and bronze. hodgepodgerie.comwikipedia.org The process is a form of accelerated oxidation, chemically similar to the natural tarnishing of silver, but achieved in a much shorter timeframe. kernowcraft.com

The application of this compound is valued for its controllability, allowing conservators and artisans to influence the final appearance of the patina through the manipulation of several key variables. claytlennoxart.com The chemical reaction involves the sulfur compounds reacting with the metal surface to form a layer of metal sulfides. kernowcraft.commodelshipworld.com The resulting color and texture are not arbitrary but are the outcome of a carefully managed process. Research and practice have shown that the primary factors influencing the outcome are the temperature of the solution, the concentration of the this compound, the method of application, and the duration of exposure. claytlennoxart.comkernowcraft.com

A crucial preliminary step for a successful and adherent patina is meticulous surface preparation. The metal must be thoroughly cleaned to remove any oils, greases, or polishing compounds, as any residue can act as a barrier and prevent the chemical reaction, leading to an uneven or patchy patina. wikipedia.orgkernowcraft.com

The temperature of the this compound solution is a significant determinant of the speed and color of the patination process. hodgepodgerie.comkernowcraft.com A hot solution accelerates the reaction, causing a rapid progression through a spectrum of colors, which on silver and copper alloys can range from initial golds and pinks to blues, purples, and finally to grey and black. kernowcraft.com Conversely, a cooler solution slows the reaction, affording the user greater control over achieving specific intermediate colors. kernowcraft.com The addition of ammonia (B1221849) to a hot this compound solution can be used to achieve a particularly deep black patina. hodgepodgerie.com

The concentration of the solution also plays a pivotal role. A highly concentrated solution can lead to a rapid, but sometimes thick and flaky, patina that may not adhere well to the metal surface. wikipedia.org More dilute solutions, while requiring longer immersion times, tend to build the patina layer more slowly, resulting in a more durable and securely bonded finish. wikipedia.org

Application can be performed through full immersion of the object in the solution or by localized application with a brush or swab. kernowcraft.comkernowcraft.com Immersion is suitable for achieving a uniform finish over an entire piece, while brush application allows for selective patination, enabling the artist or conservator to target specific areas or create varied tonal effects. kernowcraft.com This is particularly effective for enhancing the relief and texture of a surface, as the patina darkens recesses while raised areas can be left bright or polished back, creating contrast and visual depth. kernowcraft.comblogspot.com

Once the desired color is achieved, the chemical reaction must be neutralized to prevent further oxidation. This is typically done by rinsing the object in clean water, sometimes with the addition of a neutralizing agent like baking soda. hodgepodgerie.com It is important to note that while these artificial patinas can be beautiful, they are not always permanent and can wear over time, especially on high-contact areas. kernowcraft.com To enhance longevity, a protective coating, such as a specialized conservation wax or lacquer, is often applied to the finished surface. kernowcraft.comkernowcraft.com

Data Tables

Table 1: Factors Influencing this compound Patina Formation

This table outlines the key parameters that can be adjusted during the patination process and their general effect on the resulting finish.

| Parameter | Method of Control | Effect on Patina | Research Findings/Observations |

| Temperature | Heating or cooling the aqueous solution | Hotter solutions accelerate the reaction, leading to rapid color changes and darker end-patinas. Cooler solutions slow the reaction, allowing for more control over intermediate colors. kernowcraft.comkernowcraft.com | On silver, a hot solution is required for a grey/black patina; a cool solution produces yellows and reds. hodgepodgerie.com If the solution is too hot (boiling), it will decompose and become ineffective. wikipedia.org |

| Concentration | Adjusting the ratio of this compound to water | Higher concentrations produce a faster reaction. However, excessively strong solutions can create a thick, flaky layer that does not adhere well. wikipedia.org | Dilute solutions build the patina more slowly, often resulting in a more stable and securely bonded layer. wikipedia.org |

| Application Method | Immersion, brushing, or spraying | Immersion provides a uniform coating. Brushing allows for selective application and the creation of varied tonal effects. kernowcraft.com | Brush application is useful for enhancing textures by darkening recessed areas. kernowcraft.com |

| Exposure Time | Duration the metal is in contact with the solution | Longer exposure generally leads to a darker, denser patina, progressing through a spectrum of colors. | The color progression on silver can be: gold → pink → blue → purple → grey → black. kernowcraft.com Quick dips followed by immediate rinsing can "freeze" the patina at a desired intermediate color. kernowcraft.com |

| Surface Preparation | Cleaning and degreasing the metal surface | A clean surface is essential for a uniform and adherent patina. wikipedia.orgkernowcraft.com | Oils from handling are sufficient to inhibit the patination process. wikipedia.org |

| Neutralization | Rinsing with water or a baking soda solution | Stops the chemical reaction, fixing the patina at the desired state. hodgepodgerie.com | Without neutralization, the metal may continue to darken or change color over time. |

Table 2: Color Progression on Copper and Silver Alloys with this compound

This table details the typical sequence of colors observed when applying this compound, particularly with a slow-acting (cool, dilute) solution. The ability to stop the process at any stage is key to controlled patination.

| Stage | Typical Color on Silver/Copper | Notes |

| 1 | Pale Gold / Yellow | The first colors to appear as the sulfide layer begins to form. kernowcraft.com |

| 2 | Pink / Copper | The patina develops further, showing reddish hues. kernowcraft.com |

| 3 | Magenta / Purple | Deeper, iridescent colors emerge as the sulfide layer thickens. kernowcraft.com |

| 4 | Peacock Blue | A distinct blue tone can be achieved before the final dark stage. kernowcraft.com |

| 5 | Bronze / Grey | The colors begin to darken and lose their iridescence. kernowcraft.com |

| 6 | Black | The final stage, resulting in a dark, opaque layer of metal sulfide. kernowcraft.comkernowcraft.com |

Q & A

Q. What standardized analytical methods are recommended for detecting sulfur compounds in experimental setups involving liver of sulfur?

Methodological Answer: The TRS MEDOR analyzer, an automated isothermal gas chromatograph, is widely used to analyze sulfur compounds (e.g., H₂S, mercaptans) with high sensitivity (1 ppb detection limit) using certified gas standards. For simultaneous monitoring of H₂S, SO₂, and mercaptans, the ChromaS analyzer employs flame photometric detection (FPD) with temperature-regulated sampling . These methods ensure reproducibility in sulfur compound quantification, critical for baseline data in oxidation or desulfurization studies.

Q. How should experimental protocols for sulfur-based reactions ensure reproducibility?

Q. What nomenclature standards apply to sulfur compounds in academic writing?

Methodological Answer: The IUPAC mandates "sulfur" (not "sulphur") in all contexts, regardless of regional spelling conventions. Consistency is critical to avoid confusion in databases and literature searches .

Advanced Research Questions

Q. How do temperature and composite composition influence sulfur removal efficiency in desulfurization experiments?

Methodological Answer: Experimental data (Table 2, ) reveal nonlinear relationships:

- Catalyst Load: Increasing ZnO/activated carbon from 1g to 2.5g at 25°C improves removal from 18.46% to 32.09% but plateaus due to pore saturation .

- Temperature Effects: At 40°C, prolonged exposure (45 mins) reduces efficiency (28.30% removal) compared to 30°C (26.74%), likely due to thermal degradation of the composite .

- Optimization: Use Taguchi methods to analyze S/N ratios, prioritizing factors like composite content (highest contributor) over temperature .

Q. What mechanisms explain contradictions in sulfur compound behavior under varying redox conditions?

Methodological Answer: Eh-pH diagrams (e.g., Figure 1, ) illustrate sulfur speciation:

- Oxidative Conditions: Dominance of SO₄²⁻ limits H₂S formation, reducing toxicity but increasing corrosion risk from sulfuric acid .

- Reductive Conditions: H₂S and mercaptans prevail, requiring GC-FPD or SSD detectors to resolve overlapping peaks in chromatograms .

- Data Reconciliation: Cross-validate with XANES spectroscopy to quantify sulfur oxidation states in solid phases .

Q. How can researchers address gaps in sulfur compound toxicological profiles for environmental studies?

Methodological Answer: Prioritize ATSDR/NTP/EPA collaborative frameworks:

- Exposure Pathways: Use isotopic labeling (³⁴S) to track bioaccumulation in model organisms .

- Toxicity Metrics: Compare LC₅₀ values for H₂S (0.1–10 ppm) against organosulfur derivatives (e.g., thiophenes) .

- Knowledge Gaps: Note limited data on long-term low-dose SO₂ exposure in aquatic ecosystems .

Methodological Contradictions & Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.